4-(3-Methoxyphenyl)benzaldehyde chemical properties
4-(3-Methoxyphenyl)benzaldehyde chemical properties
An In-depth Technical Guide to 4-(3-Methoxyphenyl)benzaldehyde
Introduction
4-(3-Methoxyphenyl)benzaldehyde is a biaryl organic compound that serves as a crucial intermediate and building block in various fields of chemical synthesis. Its structure, featuring a biphenyl core functionalized with both a reactive aldehyde group and a methoxy group, makes it a versatile scaffold for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on insights relevant to researchers in organic chemistry, medicinal chemistry, and materials science. The compound's utility is particularly noted in the development of novel pharmaceutical agents and functional materials, where the specific arrangement of its phenyl rings and functional groups can be leveraged to achieve desired biological or physical properties.[1]
Core Chemical and Physical Properties
4-(3-Methoxyphenyl)benzaldehyde is a yellow solid under ambient conditions.[1] Its core structure consists of a benzaldehyde ring linked at the 4-position to a methoxyphenyl ring at its 3-position. This substitution pattern imparts specific steric and electronic properties that influence its reactivity and applications.
| Property | Value | Source |
| CAS Number | 209863-09-2 | [1][2] |
| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |
| Molecular Weight | 212.24 g/mol | [2] |
| Appearance | Yellow Solid | [1] |
| Canonical SMILES | COC1=CC=CC(=C1)C2=CC=C(C=C2)C=O | [1] |
| InChI Key | LHVLDSOAJZLBMM-UHFFFAOYSA-N | [1] |
| Storage | Air sensitive, store under an inert atmosphere (e.g., Nitrogen) at ambient temperatures. | [1] |
Spectroscopic Characterization
The structural features of 4-(3-Methoxyphenyl)benzaldehyde give rise to a distinct spectroscopic signature. While a specific, dedicated spectrum for this exact compound is not publicly available in the provided search results, its characteristics can be reliably predicted based on data from closely related analogs such as 3-methoxybenzaldehyde and 4-methoxybenzaldehyde.[3][4][5]
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¹H NMR: The spectrum is expected to show a singlet for the aldehydic proton (-CHO) at a downfield chemical shift, typically around 9.8-10.0 ppm. The aromatic protons will appear as a series of multiplets between 6.8 and 8.0 ppm. A sharp singlet corresponding to the methoxy (-OCH₃) protons will be observed around 3.8 ppm.
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¹³C NMR: The carbonyl carbon of the aldehyde will be the most downfield signal, expected around 192 ppm.[5] The aromatic carbons will resonate in the 110-160 ppm range, with the carbon attached to the methoxy group appearing around 160 ppm. The methoxy carbon itself will produce a signal around 55 ppm.[5]
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Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹, C-H stretching for the aldehyde proton around 2820 and 2720 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and a prominent C-O-C stretch for the methoxy ether group around 1250 cm⁻¹.
Synthesis and Reactivity
The primary and most efficient method for synthesizing 4-(3-Methoxyphenyl)benzaldehyde and other biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[6][7] This Nobel Prize-winning reaction is renowned for its mild conditions, high tolerance of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[7]
The Suzuki-Miyaura Cross-Coupling Pathway
The reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a Palladium(0) complex.[7] The choice of reactants for this specific synthesis would be 4-formylphenylboronic acid and a 3-haloanisole (e.g., 3-bromoanisole or 3-iodoanisole).
The catalytic cycle involves three key steps:
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Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 3-haloanisole, forming a Pd(II) complex.
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Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
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Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 4-formylphenylboronic acid (1.2 equivalents), 3-bromoanisole (1.0 equivalent), and a suitable base such as potassium carbonate (2.5 equivalents).[7]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask.
-
-
Solvent and Degassing:
-
Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio).
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
-
Reaction:
-
Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within 2-12 hours.[7]
-
-
Workup and Purification:
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After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield pure 4-(3-Methoxyphenyl)benzaldehyde.
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Applications in Research and Development
The unique structure of 4-(3-Methoxyphenyl)benzaldehyde makes it a valuable precursor in several areas of research.
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Medicinal Chemistry: As a biaryl aldehyde, it serves as a key starting material for synthesizing complex molecules with potential therapeutic value. Research has indicated that compounds derived from this scaffold may possess anti-inflammatory and antioxidant properties.[1] The aldehyde functional group can be readily converted into other functionalities, such as amines, alcohols, or carboxylic acids, allowing for the exploration of a wide chemical space in drug discovery programs.
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Materials Science: Biaryl structures are fundamental components of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced functional materials. The defined stereochemistry and electronic properties of 4-(3-Methoxyphenyl)benzaldehyde make it a candidate for creating polymers and small molecules with specific optical or electronic characteristics.
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Organic Synthesis: It is a versatile building block for constructing more elaborate molecular architectures. For instance, it can be used in the synthesis of chalcones, which are known for a broad spectrum of biological activities.[8]
Safety and Handling
Proper handling of 4-(3-Methoxyphenyl)benzaldehyde is essential for laboratory safety. While a specific safety data sheet (SDS) for this compound is not detailed in the search results, guidelines can be established from data on structurally similar chemicals like methoxybenzaldehydes and other aromatic aldehydes.[9][10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[9][10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[9][10] After handling, wash hands and any exposed skin thoroughly.[10]
-
Storage: The compound is noted to be air-sensitive.[1] It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a cool, dry place away from incompatible materials like strong oxidizing agents.[1][10]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]
-
Ingestion: Rinse mouth with water and seek immediate medical advice.[10][11]
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Conclusion
4-(3-Methoxyphenyl)benzaldehyde is a compound of significant interest due to its utility as a synthetic intermediate. Its chemical properties, dominated by the reactivity of the aldehyde group and the stable biaryl core, are well-suited for modern synthetic methodologies like the Suzuki-Miyaura cross-coupling. Its applications in creating novel molecules for medicine and materials science underscore its importance as a versatile building block for researchers and drug development professionals. Adherence to proper safety protocols is crucial when handling this and related chemical reagents.
References
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Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
- Gupta, S., & Dhingra, V. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Journal of Forensic Chemistry and Toxicology, 1(1).
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BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]
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Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
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HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). Retrieved from [Link]
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Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
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SpectraBase. (n.d.). Benzaldehyde, 3-methoxy-4-[(2-methylphenyl)methoxy]-. Retrieved from [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
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Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
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ResearchGate. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. Retrieved from [Link]
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Frontiers. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Retrieved from [Link]
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MDPI. (n.d.). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Retrieved from [Link]
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